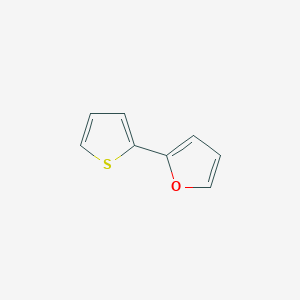

2-(2-噻吩基)呋喃

描述

2-(2-Thienyl)furan belongs to the class of organic compounds known as heteroaromatic compounds. These are compounds containing an aromatic ring where a carbon atom is linked to a hetero atom . It has a molecular weight of 150.198 .

Synthesis Analysis

Different synthetic routes leading to terpyridines functionalised with furan heterocycles are reviewed. The methodologies used to prepare such compounds include the ring closure of 1,5-diketones and cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-(2-Thienyl)furan consists of a furan ring and a thiophene ring fused together. The molecular formula is C8H6OS .Physical And Chemical Properties Analysis

2-(2-Thienyl)furan is a yellow to light-brown crystalline solid, which is insoluble in water and slightly soluble in most organic solvents. Its melting point is around 105-108 °C, and its boiling point is around 270-280 °C.科学研究应用

Organic Electronics

2TF is used in the development of organic electronics . The incorporation of furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties . These properties make 2TF a valuable component in the creation of novel conjugated materials for organic electronics .

Sensors

Conjugated materials, including those containing 2TF, find applications as sensors . The unique properties of 2TF can be leveraged to create sensors with tailored characteristics .

Dyes

2TF is used in the production of dyes . The compound’s ability to form conjugated systems and its improved solubility make it a valuable component in dye synthesis .

Organic Photovoltaics (OPVs)

2TF finds application in the development of organic photovoltaics . Its unique properties contribute to the creation of materials with improved performance in OPVs .

Organic Field Effect Transistors (OFETs)

2TF is used in the production of organic field effect transistors . The compound’s ability to increase conjugation and improve transport properties make it a valuable component in OFETs .

Organic Light Emitting Diodes (OLEDs)

2TF is used in the development of organic light emitting diodes . Its unique properties contribute to the creation of materials with improved performance in OLEDs .

Synthesis of Biologically Active Compounds

2TF serves as a starting material for the synthesis of various biologically active compounds. Its unique structure and properties make it a valuable component in the synthesis of these compounds.

Production of Agrochemicals, Pharmaceuticals, and Food Additives

2TF is used as a key intermediate for the production of agrochemicals, pharmaceuticals, and food additives. Its unique properties make it a valuable component in the synthesis of these products.

安全和危害

未来方向

The development of environmentally friendly and scalable synthesis routes for 2-(2-Thienyl)furan is highly desirable. Other future directions include the evaluation of its potential use in drug delivery systems, wastewater remediation, and other advanced applications.

Relevant Papers Relevant papers on 2-(2-Thienyl)furan include studies on furan-containing molecules , and advances in furans containing conjugated materials . These papers provide valuable insights into the synthesis, properties, and potential applications of 2-(2-Thienyl)furan.

作用机制

Target of Action

It is known that thiophene derivatives, such as 2-(2-thienyl)furan, exhibit potent and selective antitumor activity against several tumor cell lines .

Mode of Action

It is known that thiophene derivatives can interact with biological targets, leading to changes at the molecular level that can result in antitumor activity .

Biochemical Pathways

It is known that thiophene derivatives can influence various biochemical pathways, leading to downstream effects such as antitumor activity .

Pharmacokinetics

The compound’s molecular weight is 150198 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known that thiophene derivatives can exhibit antitumor activity, suggesting that they may induce changes at the cellular level that inhibit tumor growth .

Action Environment

Factors such as ph and temperature can influence the formation of volatile compounds in thiophene derivatives .

属性

IUPAC Name |

2-thiophen-2-ylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKTPRETIBSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335580 | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27521-80-8 | |

| Record name | 2-(2-Thienyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27521-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-thienyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-THIENYL)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN99S92PXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Thienyl)furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key conformational characteristics of 2-(2-Thienyl)furan?

A1: Theoretical and experimental studies reveal that 2-(2-Thienyl)furan exhibits two primary conformations: syn and anti. These refer to the relative orientation of the heteroatoms (oxygen in furan and sulfur in thiophene) across the central carbon-carbon bond. The anti conformation, where the heteroatoms are farthest apart (torsional angle ≈ 180°), is energetically favored. The energy difference between the syn and anti conformations is relatively small, approximately 0.3 kcal/mol. [] This small energy barrier suggests a degree of conformational flexibility at room temperature. []

Q2: How does the conformational behavior of 2-(2-Thienyl)furan compare to its homogenous counterparts, 2,2'-bifuran and 2,2'-bithiophene?

A2: While all three molecules share the syn/anti conformational preference, 2-(2-Thienyl)furan exhibits lower rotational energy barriers compared to 2,2'-bifuran and 2,2'-bithiophene. [] This suggests that incorporating both furan and thiophene rings within the same molecule leads to increased conformational flexibility compared to their homogeneous counterparts. This flexibility could have implications for the molecule's incorporation into polymers and its resulting material properties.

Q3: Are there methods to analyze the conformation of 2-(2-Thienyl)furan and related oligomers in solution?

A3: Yes, a combination of molecular dynamics (MD) simulations and Nuclear Overhauser Effect (NOE) spectroscopy provides valuable insights into the conformational behavior of these molecules in solution. By generating theoretical NOE data from MD-derived average structures and comparing it to experimental NOE results, researchers can validate the accuracy of computational models and gain a deeper understanding of the conformational preferences in solution. []

Q4: Beyond its conformational behavior, has 2-(2-Thienyl)furan been explored for any specific applications?

A4: Yes, the incorporation of 2-(2-Thienyl)furan as a building block in the synthesis of electrochromic polymer membranes shows promise for applications in displays and smart windows. [] The unique electronic properties of this heteroaromatic unit contribute to the color-changing abilities of these polymers when subjected to different voltages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)

![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)